molecular formula C7H15NO2 B1382432 2-Ethyl-2-methoxybutanamide CAS No. 1803581-91-0

2-Ethyl-2-methoxybutanamide

Cat. No.: B1382432
CAS No.: 1803581-91-0
M. Wt: 145.2 g/mol
InChI Key: IIHYIPDERCKHJV-UHFFFAOYSA-N
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Description

2-Ethyl-2-methoxybutanamide is an organic compound with the CAS Number: 1803581-91-0 . It has a molecular weight of 145.2 and is typically in powder form . It has attracted scientific attention due to its diverse properties and potential applications in various fields.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C7H15NO2/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9) and the Inchi Key is IIHYIPDERCKHJV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • Ethyl(R)-2-hydroxy-4-phenylbutanate, a chiral intermediate for ACEI drugs, is synthesized using ethyl 2-oxo-4-phenylbutanate, and sodium bisulfite to achieve high purity. This process involves the addition of 8-Hydroxyquinoline to improve the selectivity of asymmetric hydrogenation (Liu-jian Duan, 2009).

Anti-Tumor and Anti-Angiogenic Properties

  • 2-Methoxyestradiol (2ME) exhibits anti-tumor and anti-angiogenic properties. A study combining 2ME with a polyamine analogue, bis(ethyl)norspermine (BE-3-3-3), shows synergistic effects in inducing apoptosis in breast cancer cells (S. K. Nair et al., 2007).

Microbial Reduction in Bioreactors

  • Ethyl (R)-2-hydroxy-4-phenylbutanoate, useful for synthesizing anti-hypertension drugs, is produced via microbial reduction in an interface bioreactor. This process involves the use of Rhodotorula minuta and Candida holmii, achieving high enantiomeric excess and chemical purity (S. Oda et al., 1998).

Injectable Drug Delivery Systems

  • Biodegradable thermosensitive poly(organophosphazene) hydrogels are used as injectable drug delivery systems for 2-Methoxyestradiol (2-ME), enhancing its solubility and bioavailability. This formulation shows improved antitumor and antiangiogenic activity in breast cancer therapy (Jung-Kyo Cho et al., 2011).

Toxicity Studies

  • A 13-week subchronic toxicity study of 2-Ethylbutanal in F344 rats indicates its potential health risks. The study outlines various physiological changes in rats exposed to different doses of 2-Ethylbutanal (K. Matsushita et al., 2018).

Modified Oligonucleotides

  • The 2'-O-[2-(methylthio)ethyl] modification in oligonucleotides, compared to 2'-O-[2-(methoxy)ethyl], shows improved protein binding properties and high binding affinity to target RNA (T. P. Prakash et al., 2002).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Properties

IUPAC Name

2-ethyl-2-methoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHYIPDERCKHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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